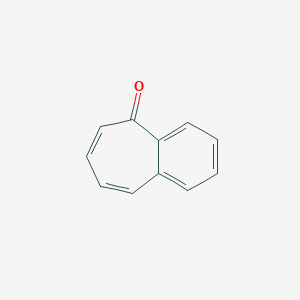

5H-Benzocyclohepten-5-one

Description

Overview of 5H-Benzocyclohepten-5-one in Organic Chemistry Research

This compound, and its saturated analogue 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (often referred to as benzosuberone), are fundamental scaffolds in the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai The structure, which features a benzene (B151609) ring fused to a seven-membered cycloheptenone ring, provides a unique three-dimensional framework that is of great interest in medicinal chemistry and materials science. ontosight.ai Researchers have explored its derivatives for potential biological activities, including anti-inflammatory and antioxidant properties. ontosight.ai Its role as a building block stems from the reactivity of the ketone functional group and the potential for substitution on the aromatic ring, allowing for the construction of diverse molecular architectures. ontosight.ai

Significance of Seven-Membered Cyclic Ketones in Chemical Synthesis

Seven-membered carbocycles are integral components of numerous natural products and biologically active compounds. asianpubs.org However, the synthesis of these medium-sized rings presents a considerable challenge in organic chemistry compared to the more facile construction of five- and six-membered rings. asianpubs.org Seven-membered cyclic ketones, in particular, are valuable precursors for a variety of transformations. Their synthesis has been approached through various strategies, including ring-expansion reactions, intramolecular cyclizations, and cycloadditions. nih.govmasterorganicchemistry.com The development of catalytic methods to efficiently construct these rings is an active area of research, aiming to improve atom economy and expand the scope of accessible structures. asianpubs.org The presence of the ketone functionality within the seven-membered ring offers a handle for further chemical manipulation, including reduction to alcohols, conversion to amines, and carbon-carbon bond-forming reactions. nih.govznaturforsch.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

benzo[7]annulen-5-one |

InChI |

InChI=1S/C11H8O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1-8H |

InChI Key |

SBWVASGNXJVLND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the benzocycloheptenone core from simpler, more readily available starting materials. These methods typically involve the sequential formation of the carbon-carbon bonds necessary to build the seven-membered ring fused to the benzene (B151609) ring.

Multi-Step Conversions from Simpler Precursors

One of the most classical and well-established methods for constructing the 5H-benzocyclohepten-5-one skeleton involves a multi-step sequence starting from simple aromatic compounds and dicarboxylic acids or their anhydrides. A common example is the Friedel-Crafts acylation of an appropriate benzene derivative with glutaric anhydride, followed by reduction and intramolecular cyclization.

A representative synthesis begins with the Friedel-Crafts acylation of o-xylene (B151617) with glutaric anhydride, which furnishes a γ-(benzoyl)-butyric acid derivative. researchgate.net This intermediate then undergoes a Clemmensen reduction to convert the keto group to a methylene (B1212753) group. Subsequent intramolecular cyclization, often mediated by a strong acid catalyst like polyphosphoric acid, yields the desired 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. researchgate.net This multi-step approach allows for the introduction of substituents on the aromatic ring based on the choice of the initial benzene derivative.

Table 1: Example of Multi-Step De Novo Synthesis of a this compound Derivative

| Step | Reactants | Reagents/Conditions | Product |

| 1. Friedel-Crafts Acylation | o-Xylene, Glutaric Anhydride | AlCl₃ | γ-(3,4-dimethylbenzoyl)butyric acid |

| 2. Reduction | γ-(3,4-dimethylbenzoyl)butyric acid | Zn(Hg), HCl | δ-(3,4-dimethylphenyl)pentanoic acid |

| 3. Intramolecular Cyclization | δ-(3,4-dimethylphenyl)pentanoic acid | Polyphosphoric Acid, Heat | 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one |

This synthetic route is versatile and can be adapted to produce a variety of substituted benzocycloheptenones by employing different substituted benzenes and dicarboxylic acid derivatives.

Functional Group Interconversions within Benzocycloheptenone Scaffolds

Once the fundamental this compound core is synthesized, a vast array of derivatives can be accessed through functional group interconversions. These transformations are crucial for generating molecular diversity and for the synthesis of specific target molecules with desired biological activities. Common interconversions include modifications at the carbonyl group, the aromatic ring, and the seven-membered ring.

For instance, the ketone functionality can be a versatile handle for further reactions. It can be reduced to a hydroxyl group, which can then be subjected to esterification or etherification. google.com The α-position to the carbonyl can be functionalized, for example, through aldol (B89426) condensation with aldehydes to introduce arylidene substituents. researchgate.net These arylidene derivatives can then serve as precursors for the synthesis of more complex heterocyclic systems fused to the benzocycloheptene (B12447271) framework. researchgate.net

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, though the directing effects of the existing substituents must be considered. Additionally, amino groups can be introduced, leading to the synthesis of potent amino-hydroxy-benzocycloheptenones. researchgate.net The synthesis of piperazine-tethered benzocycloheptenone hybrids has also been reported, showcasing the utility of this scaffold in medicinal chemistry. researchgate.net

Table 2: Examples of Functional Group Interconversions on the this compound Scaffold

| Starting Material | Reagents/Conditions | Product | Type of Interconversion |

| 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | Aromatic Aldehyde, Ethanolic KOH | 6-Arylidene-2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | Aldol Condensation |

| 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | N-Bromosuccinimide | Bromo-substituted benzocycloheptenone | Aromatic Bromination |

| 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | Various reagents | Amino-hydroxy-benzocycloheptenones | Amination/Hydroxylation |

| Bromo-benzocycloheptenone | Piperazine | Piperazine-tethered benzocycloheptenone | Nucleophilic Substitution |

Ring Expansion Strategies

Ring expansion reactions provide an alternative and often elegant approach to the synthesis of this compound and its analogues. These methods typically start with a more readily available, smaller ring system, such as a substituted indanone (a 6-5 fused ring system), and expand the five-membered ring to a seven-membered one.

One-Carbon Homologation Methods

One-carbon ring expansion, or homologation, involves the insertion of a single carbon atom into the cyclic ketone. A classic method for achieving this is the reaction of a cyclic ketone with a diazoalkane, such as diazomethane, often in the presence of a Lewis acid catalyst. For the synthesis of benzocycloheptenones, this would typically involve the treatment of a tetralone (a 6-6 fused ring system) derivative.

Another approach involves the use of ethyl diazoacetate in the presence of a Lewis acid like boron trifluoride etherate. This reaction with a ketone leads to the formation of a β-keto ester, which upon decarboxylation yields the one-carbon ring-expanded ketone.

Two-Carbon Ring Expansion Modalities

The insertion of a two-carbon unit to expand a five-membered ring to a seven-membered one is a powerful strategy for the synthesis of benzocycloheptenones. These methods often rely on transition metal catalysis to achieve high efficiency and selectivity.

A significant advancement in the synthesis of 5H-benzocyclohepten-5-ones is the rhodium-catalyzed two-carbon ring expansion of 1-indanones via the insertion of ethylene (B1197577). researchgate.netub.eduresearchgate.net This method involves the direct insertion of ethylene into the relatively unstrained carbon-carbon bond of the 1-indanone (B140024) skeleton. researchgate.netub.eduresearchgate.net The reaction is notable for being byproduct-free, redox-neutral, and tolerant of a wide array of functional groups. researchgate.netresearchgate.net

The catalytic cycle is believed to involve the oxidative addition of the rhodium catalyst into the C1-C2 bond of the indanone, followed by the insertion of ethylene and subsequent reductive elimination to afford the seven-membered ring ketone. A variety of substituted 1-indanones can be used, providing access to a diverse range of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones. ub.edu

Table 3: Rhodium-Catalyzed Two-Carbon Ring Expansion of 1-Indanones with Ethylene

| 1-Indanone Substrate (Substituent) | Catalyst System | Product (Yield) | Reference |

| Unsubstituted | [Rh(coe)₂Cl]₂, Ligand | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (High Yield) | researchgate.netub.edu |

| 5-Methoxy | [Rh(coe)₂Cl]₂, Ligand | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Good Yield) | ub.edu |

| 5-Bromo | [Rh(coe)₂Cl]₂, Ligand | 2-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Moderate Yield) | ub.edu |

| 6-Fluoro | [Rh(coe)₂Cl]₂, Ligand | 3-Fluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Good Yield) | ub.edu |

This innovative approach simplifies the synthesis of the benzocycloheptenone core from readily available starting materials and offers a powerful tool for the construction of complex molecules containing this important structural motif.

Diverse Rearrangement-Based Ring Enlargement Reactions (e.g., Beckmann, Oxy-Cope, Pauson-Khand)

Ring enlargement through rearrangement reactions is a cornerstone of benzocycloheptenone synthesis.

Beckmann Rearrangement: The Beckmann rearrangement provides a reliable method for the ring expansion of cyclic ketoximes to form lactams. In the context of this compound, its oxime or oxime mesylate serves as a key precursor. Treatment of this compound oxime mesylates with aryl Grignard reagents induces a Beckmann rearrangement, leading to the formation of 2-aryl-1-benzazocines, which are eight-membered ring lactams. nih.govd-nb.infonih.gov This reaction represents a one-carbon, one-nitrogen insertion into the ring system. Different catalysts, such as InBr₃ and AgOTf, have also been shown to effectively catalyze the Beckmann rearrangement of related benzoheterocyclic oximes to yield pharmaceutically active compounds. nih.gov An abnormal Beckmann rearrangement has also been observed for certain substituted benzosuberone oximes. nih.gov

Oxy-Cope Rearrangement: The Oxy-Cope rearrangement, a d-nb.infod-nb.info-sigmatropic rearrangement of 1,5-dien-3-ols, is another powerful tool for constructing cyclic systems. rsc.org A facile synthesis of benzocyclohepten-6-one derivatives has been demonstrated through a thermal rearrangement that involves an initial anionic oxy-Cope rearrangement. nih.gov The driving force for this reaction is the formation of a stable enol or enolate, which then tautomerizes to the corresponding ketone. rsc.orgnih.gov The reaction rates can be dramatically accelerated (by factors of 10¹⁰-10¹⁷) by converting the alcohol to its corresponding alkoxide (anionic oxy-Cope rearrangement), often allowing the reaction to proceed at room temperature. rsc.orgnih.gov

| Rearrangement Type | Precursor | Product Type | Key Features |

| Beckmann | This compound oxime mesylate | 1-Benzazocine (Lactam) | Ring expansion via nitrogen insertion, can be induced by Grignard reagents. nih.govnih.gov |

| Oxy-Cope | Polycyclic 1,5-dien-3-ols | Benzocycloheptenone derivatives | d-nb.infod-nb.info-Sigmatropic rearrangement, driven by formation of a stable ketone. nih.govrsc.org |

Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form an α,β-cyclopentenone. rsc.orgbeilstein-journals.org While it is a powerful method for constructing five-membered rings and has been widely applied in the synthesis of complex polycyclic natural products, it is not a direct ring-expansion method for forming benzocycloheptenones. thieme-connect.com Instead, it builds a new cyclopentenone ring onto an existing molecular framework. The intramolecular version of the Pauson-Khand reaction is particularly useful for creating fused bicyclic systems.

Organometallic Approaches to Ring Expansion (e.g., Rhenium-catalyzed Alkyne Insertion)

Organometallic catalysis offers highly efficient and direct routes for ring expansion. A significant breakthrough is the rhodium-catalyzed direct insertion of ethylene into a C-C bond of 1-indanones, which provides a two-carbon ring expansion to furnish 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones. nih.govnih.gov This "cut-and-sew" process involves the oxidative addition of the aryl-carbonyl C-C bond to the rhodium catalyst, followed by ethylene insertion and reductive elimination. nih.gov This method is atom-economical, redox-neutral, and tolerates a wide range of functional groups, providing a streamlined synthesis for intermediates of bioactive compounds. nih.govnih.gov

While rhenium-catalyzed reactions are known for alkyne insertions, a method developed by Kuninobu and Takai for the insertion of terminal alkynes into β-ketoesters was found to be unsuitable for the preparation of seven-membered rings. nih.gov Other rhenium-catalyzed reactions, such as the intramolecular carboalkoxylation of alkynes, lead to the formation of C3-substituted benzofurans and indoles rather than benzocycloheptenones.

Derivatization and Functionalization

The this compound scaffold allows for a wide array of chemical modifications, enabling the synthesis of a diverse library of related compounds.

Electrophilic and Nucleophilic Substitutions

The benzocycloheptenone core can undergo substitution reactions on both the aromatic ring and the seven-membered ring.

Electrophilic Substitution: The aromatic ring of the benzocycloheptenone system is susceptible to electrophilic attack. For example, Friedel-Crafts acylation of 2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene (ar-himachalene) with acid chlorides proceeds efficiently in the presence of a ZnO nanoflower catalyst. Similarly, related tropolonoid analogs of benzocycloheptenone undergo electrophilic substitution reactions such as bromination, nitration, and azo-coupling, exclusively at the position adjacent to the hydroxyl group of the tropolone (B20159) ring. Iodination of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one using a polymeric dichloroiodate(1-) reagent has been shown to occur at the α-position (C6) to the carbonyl group.

Nucleophilic Substitution: The scaffold can also be functionalized via nucleophilic substitution. For instance, the bromine atom in 1-bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one can be readily displaced by other nucleophiles. In another example, nucleophilic substitution of a bromine atom at the benzylic position (C6) of benzosuberone with cyclopentylamine (B150401) has been reported, although the reaction can be slow and compete with imine formation.

| Reaction Type | Position of Substitution | Reagents/Conditions | Product |

| Electrophilic Iodination | C6 (α- to carbonyl) | Polymeric dichloroiodate(1-), Acetic Acid | 6-Iodo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one |

| Electrophilic Acylation | Aromatic Ring | Acid Chloride, ZnO catalyst | Acylated benzocycloheptene derivative |

| Nucleophilic Substitution | Aromatic Ring (Br) | Nucleophiles | Substituted fluoro-benzocycloheptenone |

Formation of Fused Heterocyclic Systems

The carbonyl group and adjacent positions on the this compound scaffold are reactive sites for the construction of fused heterocyclic rings. These reactions are valuable for creating compounds with potential biological activity. For example, 6-arylmethylene derivatives of tetrahydro-5H-benzocyclohepten-5-one can undergo 1,3-dipolar cycloaddition reactions with nitrilimines to generate spiro-pyrazolyl-benzocycloheptenones. Condensation of 8-fluoro-1-benzosuberone (B1583975) with various aldehydes, followed by reaction with reagents like thiourea (B124793), urea, or hydrazine, leads to the formation of fused pyrimidine, pyrane, and azole derivatives. nih.gov

Stereoselective Synthesis of Substituted Benzocycloheptenones

The synthesis of specific stereoisomers of substituted benzocycloheptenones is crucial for pharmacological studies. A primary focus has been the stereoselective reduction of the C5-ketone. Chemo- and stereoselective reduction of α-amino ketones of benzocycloheptene using lithium tri-tert-butoxyaluminum hydride (LiAl(t-BuO)₃H) yields the corresponding cis- and trans-amino alcohols. Asymmetric hydrogenation of the prochiral ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, using a chiral transition-metal catalyst can produce the chiral (S)-amine with high stereoselectivity. Imine reductases (IREDs) have also been employed for the biocatalytic reductive amination of the ketone to produce the (S)-amine under mild aqueous conditions. These methods are essential for accessing enantiomerically pure compounds for further development.

Chemical Reactivity and Transformation Studies

Reaction Mechanisms and Pathways

The reactivity of 5H-benzocyclohepten-5-one is characterized by a balance between its aromatic and non-aromatic components, leading to a diverse range of chemical behaviors.

Intramolecular Rearrangements (e.g., Isomerizations)

Intramolecular rearrangements of this compound derivatives often involve acid catalysis or thermal conditions, leading to the formation of various isomeric structures. For instance, acid-catalyzed rearrangement of ω-bromolongifolene, a related complex sesquiterpene, can proceed via an intramolecular 1,5-hydride shift to yield bicyclic ketone intermediates. arkat-usa.org Another notable example is the Beckmann rearrangement of this compound oxime mesylates, which can be induced by aryl Grignard reagents in dry toluene (B28343) to produce 2-aryl-1-benzazocines in a highly efficient, one-step process. researchgate.net This particular reaction is significant as it represents a direct use of a Grignard reagent to initiate the rearrangement without requiring additional protic agents. researchgate.net

| Rearrangement Type | Reactant | Conditions | Major Product(s) |

| Acid-Catalyzed | ω-bromolongifolene | Acid | Bicyclic ketone |

| Beckmann | This compound oxime mesylate | Aryl Grignard reagent, dry toluene | 2-Aryl-1-benzazocine |

Intermolecular Reactions (e.g., Grignard Additions)

The carbonyl group in this compound is a prime site for nucleophilic attack, making Grignard additions a fundamental transformation. The general mechanism involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon. organic-chemistry.orglibretexts.org This process begins with the formation of a Lewis acid-base complex between the magnesium atom of the Grignard reagent and the carbonyl oxygen. libretexts.org This complexation increases the electrophilicity of the carbonyl carbon, facilitating the attack by the carbanionic portion of the Grignard reagent. The result is the formation of a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. libretexts.orgbyjus.commasterorganicchemistry.com

The reaction of 2-iodobenzoyl chloride with a tetraethyl-substituted zirconacyclopentadiene, a precursor to the benzocycloheptene (B12447271) skeleton, similarly yields 6,7,8,9-tetraethyl-5H-benzocyclohepten-5-one. thieme-connect.de This highlights the utility of organometallic reagents in constructing the core structure itself.

| Grignard Reagent | Substrate | Intermediate | Final Product (after workup) |

| RMgX | This compound | Tetrahedral magnesium alkoxide | 5-Alkyl/Aryl-5-hydroxy-5H-benzocycloheptene |

| Aryl Grignard Reagent | This compound oxime mesylate | Not applicable (induces rearrangement) | 2-Aryl-1-benzazocine |

Photochemical Transformations

The response of this compound and its derivatives to light is a particularly rich area of study, leading to a variety of unique and often complex molecular structures through photooxygenation, photoisomerization, and cycloaddition reactions.

Photooxygenation and Endoperoxide Chemistry

The photooxygenation of this compound (also referred to as 2,3-benzotropone) and its derivatives leads to the formation of bicyclic endoperoxides. metu.edu.trresearchgate.netresearchgate.net This reaction typically involves the use of a sensitizer, such as tetraphenylporphyrin (B126558) (TPP), and exposure to light in the presence of oxygen. researchgate.net The resulting endoperoxides are versatile intermediates that can be transformed into various other compounds. acs.org

For example, the endoperoxide derived from this compound reacts with thiourea (B124793) to yield 6-hydroxy-5H-benzocyclohepten-5-one, a benzotropolone derivative, in high yield. researchgate.netresearchgate.net However, the reaction pathways of these endoperoxides can be highly dependent on the substituents present. An ethyl carboxylate derivative of the endoperoxide, when treated with thiourea, undergoes an unexpected transformation to produce ring-contracted lactones as the main products, alongside the expected substituted benzotropolone. researchgate.net Thermolysis of these endoperoxides can also lead to rearranged products with different skeletal structures. researchgate.net

| Reactant | Reaction | Reagent/Conditions | Major Product(s) |

| This compound | Photooxygenation | Light, O₂, Sensitizer | Bicyclic endoperoxide |

| Bicyclic endoperoxide | Rearrangement | Thiourea | 6-Hydroxy-5H-benzocyclohepten-5-one |

| Ethyl carboxylate-substituted endoperoxide | Rearrangement | Thiourea | Ring-contracted lactones, Substituted benzotropolone |

| Ethyl carboxylate-substituted endoperoxide | Thermolysis | Heat | Rearranged skeletal structures |

Photoisomerization Processes (e.g., Bicyclic Dienones, Ethenobenzocycloheptenones)

The photochemistry of bicyclic dienones and ethenobenzocycloheptenones, which are structurally related to this compound, involves intricate photoisomerization pathways. acs.org Irradiation of these compounds can lead to the formation of complex polycyclic systems. For instance, the photochemistry of ethenobenzocycloheptenones has been studied, revealing pathways to different isomeric structures. acs.org Similarly, the photolysis of 5-methoxycarbonyl-5H-benzocycloheptene at low temperatures results in the exclusive formation of 1-endo-methoxycarbonyl-1a,7b-dihydro-1H-cyclopropa[a]naphthalene. acs.org This demonstrates a high degree of stereoselectivity in the photoisomerization process. The study of o-butadienylstyrenes, which can be considered vinylogues, shows photochemical transformations leading to the benzobicyclo[3.2.1]octadiene skeleton. scispace.com

Light-Mediated Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

Derivatives of benzocycloheptene can participate in light-mediated cycloaddition reactions. A notable example is the visible-light-mediated [3+2] cycloaddition of benzocycloheptene derivatives with alkyl azides to form triazolines. smolecule.com This reaction is particularly interesting as it can proceed without the need for a metal catalyst, leveraging the transient strain generated upon photoexcitation. smolecule.com

Recent research has focused on developing second-generation benzocycloheptene molecules to overcome challenges such as low regioselectivity and the need for photosensitizers. acs.orgnih.gov By introducing a carbonyl group to polarize the alkene, the regioselectivity of the cycloaddition is dramatically improved. nih.gov Furthermore, the incorporation of a bromine atom on the alkene facilitates the necessary intersystem crossing for the reaction to proceed efficiently under direct excitation. nih.gov This photoinduced azide-alkene cycloaddition involves the photoisomerization of the cis-cycloheptenone to the highly reactive trans-cycloheptenone, which then undergoes a strain-promoted 1,3-dipolar cycloaddition with the azide. researchgate.net

| Reaction Type | Reactants | Conditions | Product Type |

| [3+2] Cycloaddition | Benzocycloheptene derivative, Alkyl azide | Visible light | Triazoline |

| Photoinduced Azide-Alkene Cycloaddition | cis-Cycloheptenone, Azide | Light | 1,2,3-Triazoline |

Thermolytic Reactions and Rearrangements

The thermal behavior of this compound and its derivatives often involves complex rearrangements, particularly following initial transformation into an endoperoxide. The photooxygenation of 2,3-benzotropone (an alternative name for this compound) yields a bicyclic endoperoxide. researchgate.netresearchgate.net The subsequent thermolysis of these endoperoxides leads to a variety of rearranged products.

Thermolysis of the endoperoxide derived from the ethyl carboxylate derivative of this compound results in the formation of four distinct rearranged compounds with different skeletal structures. researchgate.netresearchgate.net More generally, the thermolysis of cycloheptatriene (B165957) endoperoxides can produce a mixture of products, including bis-epoxides, epoxy-ketones, and hydroxy-enones. researchgate.net Flash vacuum pyrolysis represents another method to induce thermal rearrangements. For instance, the pyrolysis of a related thiirane (B1199164) compound at 625°C yields 5H-benzocycloheptene along with two other rearrangement products. clockss.org

Another documented thermal reaction involves the rearrangement of radical anions of 1,6-bridged researchgate.netannulenes, which can transform into derivatives of 5H-benzocycloheptene. wiley.com Specifically, the thermolysis of 1,6-methano researchgate.netannulene-11-t-butylperoxyester produces a benzotropylium radical, a key intermediate related to the benzocycloheptene framework. wiley.com

| Substrate | Conditions | Key Products | Reference |

|---|---|---|---|

| Endoperoxide of ethyl carboxylate-derivatized this compound | Thermolysis | Four rearranged compounds with different skeletons | researchgate.net, researchgate.net |

| Cycloheptatriene endoperoxide | Thermolysis | Bis-epoxide, epoxy-ketone, hydroxy-enone | researchgate.net |

| Thiirane derivative of a benzotricyclooctane | Flash Vacuum Pyrolysis (625°C) | 5H-benzocycloheptene and two rearrangement products | clockss.org |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound and its analogues provides pathways to diverse functionalized structures.

Oxidation Reactions

A primary oxidation reaction is the photooxygenation of this compound itself to form a bicyclic endoperoxide, which serves as a versatile intermediate. researchgate.netresearchgate.net Specific derivatives also undergo unique oxidation reactions. Purpurogallin, which is 2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-one, can be oxidized by cerium(IV) in an acidic solution. rsc.org

While not a direct oxidation of the ketone, studies on the related compound 6,7-dihydro-5H-benzocycloheptene demonstrate the susceptibility of the ring system to enzymatic oxidation. Bacterial strains expressing different dioxygenase enzymes oxidize this substrate with remarkable regio- and stereospecificity. For example, strains with naphthalene (B1677914) and biphenyl (B1667301) dioxygenases yield a cis-diol, whereas a strain with toluene dioxygenase primarily produces a monol (B1209091) (an alcohol) with high enantiomeric excess. researchgate.netasm.org

| Substrate | Reagent/Catalyst | Major Product | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| 6,7-Dihydro-5H-benzocycloheptene | Pseudomonas sp. (Naphthalene dioxygenase) | (-)-(1R,2S)-cis-Dihydroxybenzocycloheptane | 50% | >98% | researchgate.net |

| 6,7-Dihydro-5H-benzocycloheptene | Sphingomonas yanoikuyae (Biphenyl dioxygenase) | (-)-(1R,2S)-cis-Dihydroxybenzocycloheptane | 90% | >98% | researchgate.net |

| 6,7-Dihydro-5H-benzocycloheptene | Pseudomonas putida F39/D (Toluene dioxygenase) | (+)-(5R)-Hydroxybenzocyclohept-1-ene | 90% | >98% | researchgate.net |

Reduction Chemistry

The carbonyl group of the benzocycloheptenone core and its derivatives can be selectively reduced to the corresponding alcohol. The choice of reducing agent often dictates the stereochemical outcome. For instance, the reduction of α-amino ketone derivatives of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with lithium tri-tert-butoxyaluminum hydride (LiAl(t-BuO)₃H) is a key step in synthesizing specific amino alcohol stereoisomers. nih.gov

Detailed studies on substituted 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones show that lithium aluminum hydride reduction of an α-hydroxyimino ketone derivative leads exclusively to the cis-amino alcohol. jst.go.jp In contrast, reduction of the related α-acetamido ketone with sodium borohydride (B1222165), followed by hydrolysis, yields the trans-amino alcohol. jst.go.jp Furthermore, the endoperoxide formed from photooxygenation can be reduced using thiourea to give 6-hydroxy-5H-benzocyclohepten-5-one in high yield. researchgate.netresearchgate.net

| Substrate | Reagent | Key Product | Stereochemistry | Reference |

|---|---|---|---|---|

| α-Hydroxyimino ketone derivative | Lithium aluminum hydride (LiAlH₄) | Amino alcohol | Exclusively cis | jst.go.jp |

| α-Acetamido ketone derivative | Sodium borohydride (NaBH₄) then hydrolysis | Amino alcohol | Trans | jst.go.jp |

| Endoperoxide of this compound | Thiourea | 6-Hydroxy-5H-benzocyclohepten-5-one | N/A | researchgate.net, researchgate.net |

| α-Amino ketone derivatives | LiAl(t-BuO)₃H | 6-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols | Chemo- and stereoselective | nih.gov |

Enamine Chemistry and Alkylation Reactions

The presence of α-protons next to the carbonyl group makes this compound and its derivatives suitable substrates for enamine formation and subsequent alkylation reactions. Enamines are typically formed by reacting the ketone with a secondary amine. These intermediates are nucleophilic at the α-carbon and readily react with electrophiles, providing a powerful method for carbon-carbon bond formation.

A clear example of α-alkylation is the base-catalyzed Claisen-Schmidt condensation of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with various benzaldehydes. jocpr.com This reaction, carried out in ethanolic potassium hydroxide, proceeds in excellent yields to form 6-benzylidene derivatives. jocpr.com

| Benzaldehyde Reactant | Product Name | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 6-Benzylidene-2,3-dimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one | 95% | 128-130 | jocpr.com |

| 4-Methoxybenzaldehyde | 6-(4-Methoxybenzylidene)-2,3-dimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one | 92% | 105-106 | jocpr.com |

| 4-Bromobenzaldehyde | 6-(4-Bromobenzylidene)-2,3-dimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one | 96% | 112-113 | jocpr.com |

Alkylation reactions are also fundamental to the synthesis of the benzocycloheptenone core itself. Friedel-Crafts acylation followed by cyclization is a common strategy. jocpr.comnih.gov For example, the synthesis of a substituted benzoheptanone was achieved via Friedel-Crafts acylation after an initial alkylation of a malonate intermediate with t-butyl bromoacetate. nih.gov These synthetic routes underscore the importance of alkylation in building and functionalizing the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering profound insights into its electronic and three-dimensional structure.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For the related saturated compound, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, the signals for the aliphatic protons appear in distinct regions, while the aromatic protons are observed further downfield. nih.gov

In derivatives of this compound, the presence of the conjugated system significantly influences the chemical shifts. For instance, in 8,9-dihydro-8-methoxy-6-phenyl-5H-benzocyclohepten-5-one, the proton alpha to the carbonyl group (H-6) and the aromatic protons show characteristic signals. The proton adjacent to the phenyl ring and the double bond appears downfield, while the aromatic protons of the benzo group typically appear as a multiplet. wiley-vch.de A proton on the seven-membered ring can show a signal around δ 7.81 as a doublet, indicative of its specific electronic environment. wiley-vch.de

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon. In various derivatives, this carbon resonates in the downfield region, characteristic of ketones. For example, in a spiro derivative of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, the carbonyl carbon (C=O) signal is observed at δ 206.38 ppm. researchgate.net In conjugated systems like 8,9-dihydro-8-methoxy-6-phenyl-5H-benzocyclohepten-5-one, the carbonyl signal appears at a slightly more shielded value of δ 195.1 ppm due to the electronic effects of conjugation. wiley-vch.de The carbon atoms of the fused benzene (B151609) ring and the cycloheptene (B1346976) ring display signals in the aromatic and olefinic regions, respectively. wiley-vch.dersc.org

Table 1: Representative NMR Data for this compound Derivatives This table provides an interactive overview of typical chemical shifts for derivatives, illustrating the influence of substituents and conjugation on the NMR spectra.

| Derivative | Nucleus | Chemical Shift (δ) Range (ppm) | Key Assignments |

| 8,9-dihydro-8-methoxy-6-phenyl-5H-benzocyclohepten-5-one wiley-vch.de | ¹H | 7.34-7.81 | Aromatic & Olefinic Protons |

| ¹³C | 195.1 | C=O | |

| ¹³C | 127.0-142.7 | Aromatic & Olefinic Carbons | |

| Spiro[benzocycloheptene-6(5H), 3'-[3H]pyrazol]-5-one Derivative researchgate.net | ¹H | 6.94-7.60 | Aromatic Protons |

| ¹³C | 206.38 | C=O | |

| ¹³C | 120.56-150.29 | Aromatic Carbons |

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound derivatives, two-dimensional (2D) NMR techniques are employed. Methods such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. researchgate.net

COSY experiments establish proton-proton coupling networks, allowing for the tracing of connectivity within the cycloheptene and aromatic rings. researchgate.netpsu.edu For example, the correlation between adjacent protons in the seven-membered ring can be clearly identified. HSQC spectra correlate each proton with its directly attached carbon atom, providing a straightforward method for assigning carbon signals based on established proton assignments. HMBC experiments reveal long-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and for piecing together the entire molecular framework. researchgate.net These techniques were instrumental in confirming the stereochemical and regiochemical assignments for the related 5H-benzocyclohepten-5,8-imine ring system. researchgate.net

The seven-membered ring of the benzocycloheptenone core is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netpsu.edu Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful tool to study the conformational equilibria and the energy barriers between different conformers. ut.ee

Studies on heterocyclic analogues like N-substituted 2-benzazepines have shown that at room temperature, the ring inversion is often fast on the NMR timescale, leading to averaged signals. researchgate.netpsu.edu As the temperature is lowered, the rate of this interconversion decreases, causing the signals for protons in different environments (e.g., axial vs. equatorial) to broaden, then decoalesce into separate peaks. By analyzing the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion can be calculated. For related benzazepine systems, this barrier for chair-to-chair interconversion was determined to be approximately 11 kcal/mol. researchgate.netpsu.edu Similar dynamic processes are expected for this compound, with the energy barriers being influenced by the substituents and the degree of unsaturation in the seven-membered ring. nih.govarkat-usa.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) spectroscopy is particularly sensitive to the presence of the carbonyl (C=O) group, which gives rise to a strong and characteristic absorption band. utdallas.edu The position of this C=O stretching vibration is highly diagnostic of the molecular structure. In a typical saturated, non-conjugated ketone, this band appears around 1715 cm⁻¹. spcmc.ac.in

For this compound and its derivatives, the carbonyl group is conjugated with the benzene ring and a C=C double bond. This conjugation delocalizes the π-electrons, weakening the C=O double bond and lowering its stretching frequency. uobabylon.edu.iq Consequently, the carbonyl absorption for these compounds is observed at a lower wavenumber, typically in the range of 1660-1685 cm⁻¹. wiley-vch.deresearchgate.netrjpbcs.com For example, a derivative has been reported with a carbonyl stretch at 1684 cm⁻¹, while another shows this band at 1662 cm⁻¹. wiley-vch.derjpbcs.com Other characteristic bands in the IR spectrum include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations (around 1600 cm⁻¹). wiley-vch.de

Table 2: Carbonyl (C=O) Stretching Frequencies for this compound Derivatives This interactive table highlights the effect of molecular structure on the IR absorption frequency of the carbonyl group.

| Derivative Class | Typical C=O Stretch (cm⁻¹) | Structural Feature |

| Saturated Ketone (e.g., Cyclohexanone) spcmc.ac.in | ~1715 | Non-conjugated |

| Conjugated Benzocycloheptenone Derivative wiley-vch.de | 1684 | Conjugated with Ar and C=C |

| Arylidene Benzocycloheptenone Derivative rjpbcs.com | 1662 | Extended Conjugation |

| Spiro-pyrazolyl Benzocycloheptenone Derivative researchgate.net | 1677 | Conjugated System |

Raman spectroscopy provides information on molecular vibrations that are complementary to IR spectroscopy. rsc.org While no specific Raman spectrum for this compound is extensively reported, its expected features can be predicted. Raman activity depends on the change in polarizability during a vibration. Symmetrical, non-polar bonds often produce strong Raman signals, whereas polar bonds like the C=O group typically show weaker signals compared to their intense IR absorptions. libretexts.org

Therefore, the Raman spectrum of this compound is expected to be dominated by strong bands corresponding to the symmetric stretching vibrations of the aromatic ring and the C=C double bonds within the seven-membered ring. These vibrations involve a significant change in the polarizability of the electron cloud. The C=O stretch would also be present, likely as a band of moderate to weak intensity in the 1660-1685 cm⁻¹ region. Raman spectroscopy is a valuable tool for studying such systems, especially under in situ conditions for monitoring reactions or for characterizing materials where fluorescence is not a prohibitive issue. rsc.orgmorana-rtd.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgslideshare.net When a molecule absorbs this energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

For this compound and its derivatives, the key chromophore is the conjugated system formed by the benzene ring and the α,β-unsaturated ketone within the seven-membered ring. This extended π-system is responsible for its characteristic UV absorption. Molecules with conjugated π systems have smaller energy gaps between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These small energy gaps allow for the absorption of light in the UV-Vis range, leading to π → π* and n → π* electronic transitions. slideshare.net The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, typically occurs at longer wavelengths (lower energy) but with lower intensity compared to the π → π* transitions of the conjugated system.

The absorption spectrum is influenced by the molecular structure and solvent polarity. slideshare.net Substituents on the benzocycloheptenone framework can shift the absorption maximum (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. uobabylon.edu.iq In the mass spectrometer, a molecule is ionized, often by losing an electron, to form a positively charged molecular ion (M+•). libretexts.org This ion and any fragments it breaks into are separated based on their mass-to-charge ratio (m/z), and their relative abundances are plotted to generate a mass spectrum. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the precise molecular formula of a compound. libretexts.org Unlike standard mass spectrometry which measures nominal (integer) mass, HRMS can measure the m/z ratio to four or more decimal places. libretexts.org This high precision is possible because the exact mass of an atom is not an integer (except for carbon-12, which is defined as 12.0000 Da). libretexts.org For instance, the isotopic mass of ¹⁶O is 15.9949 Da and that of ¹⁴N is 14.0031 Da. libretexts.org

This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org By obtaining an accurate mass measurement for the molecular ion of this compound or its derivatives, a unique molecular formula can be assigned, providing a high degree of confidence in the compound's identity. For example, a derivative of aryl-himachalene, 2-Acetyl-3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-one, was characterized by mass spectroscopy to confirm its structure. iucr.orgresearchgate.net

Table 1: Example of Distinguishing Molecular Formulas with HRMS This table illustrates the principle using different formulas with the same nominal mass.

| Molecular Formula | Nominal Mass | Exact Mass (Da) |

| C₆H₁₂ | 84 | 84.0939 |

| C₅H₈O | 84 | 84.0575 |

| C₄H₈N₂ | 84 | 84.0688 |

| Data sourced from Chemistry LibreTexts. libretexts.org |

In the mass spectrometer, the high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. uobabylon.edu.iqlibretexts.org The pattern of these fragments is predictable and characteristic of the original molecule's structure, serving as a molecular "fingerprint". scienceready.com.au Analysis of the mass differences between the fragments can reveal the structure of the parent molecule. youtube.com

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. ontosight.ai The structure of 2-Acetyl-3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-one, a derivative synthesized from components of Atlas cedar essential oil, was confirmed by single-crystal X-ray analysis. iucr.orgresearchgate.net

The analysis revealed that the molecule consists of fused six- and seven-membered rings. iucr.orgresearchgate.net The benzene ring is essentially planar, while the seven-membered ring adopts a screw-boat conformation. iucr.orgresearchgate.net This detailed structural information is critical for understanding the molecule's physical and chemical properties. Similar X-ray crystallographic studies have been essential in confirming the structures of other benzocycloheptene analogs. acs.orgnih.govznaturforsch.com

Table 2: Crystallographic Data for 2-Acetyl-3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-one

| Parameter | Value |

| Chemical Formula | C₁₇H₂₂O₂ |

| Formula Weight (M_r) | 258.35 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.7996 (6) |

| b (Å) | 18.3702 (10) |

| c (Å) | 9.9357 (6) |

| β (°) | 99.616 (7) |

| Volume (V) (ų) | 1403.59 (16) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 180 |

| Conformation | The seven-membered ring displays a screw boat conformation. |

| Data sourced from the International Union of Crystallography. iucr.org |

Conclusion

5H-Benzocyclohepten-5-one and its derivatives are clearly more than just chemical curiosities. They represent a significant class of compounds in organic synthesis, providing access to complex molecular architectures that are relevant in various fields, particularly medicinal chemistry. The challenges associated with the synthesis of seven-membered rings have spurred the development of innovative synthetic methodologies, and the versatile reactivity of the benzocycloheptenone core continues to make it a valuable tool for synthetic chemists. Future research will undoubtedly continue to uncover new synthetic routes to and applications for this important class of molecules.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to compute various electronic properties that govern molecular behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comarxiv.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

For 5H-Benzocyclohepten-5-one, the HOMO is expected to be primarily localized over the electron-rich benzene (B151609) ring and the π-system of the cycloheptatriene (B165957) portion. The LUMO, conversely, would likely be centered on the electron-withdrawing carbonyl group (C=O) and the conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only.

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO | -5 to -7 eV | Indicates electron-donating ability. Higher (less negative) values suggest stronger nucleophilicity. |

| ELUMO | -1 to -3 eV | Indicates electron-accepting ability. Lower (more negative) values suggest stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. mdpi.comrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): This region, indicating electron-rich areas, would be concentrated around the electronegative oxygen atom of the carbonyl group. This site is susceptible to electrophilic attack.

Positive Potential (Blue): These electron-deficient areas would be located around the hydrogen atoms of the benzene ring. These sites are favorable for nucleophilic attack.

Neutral Potential (Green): The carbon framework would generally exhibit intermediate potential.

The MEP map provides a clear, three-dimensional picture of where the molecule is most likely to engage in electrostatic interactions, guiding the understanding of its intermolecular bonding and reactivity. github.io

Charge distribution analysis quantifies the partial atomic charge on each atom in the molecule, providing insight into its electronic structure and polarity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. For this compound, such an analysis would confirm a significant negative partial charge on the carbonyl oxygen atom and positive partial charges on the adjacent carbonyl carbon and the hydrogen atoms.

Bond order analysis determines the character of the chemical bonds (single, double, triple). In this molecule, the analysis would show bond orders close to 2 for the C=O and C=C double bonds. For the benzene ring, the C-C bond orders would be approximately 1.5, consistent with its aromatic nature. The single bonds within the seven-membered ring would have bond orders close to 1. This analysis helps in understanding the degree of electron delocalization and conjugation within the molecule.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. northwestern.edukiku.dk The most common computational method to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS). northwestern.edu NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding.

Aromatic Rings: Exhibit a diatropic ring current when placed in a magnetic field, resulting in significant negative NICS values (e.g., -5 to -15 ppm).

Antiaromatic Rings: Exhibit a paratropic ring current, leading to positive NICS values.

Non-aromatic Rings: Have NICS values close to zero.

For this compound, NICS calculations would be performed for both the six-membered and seven-membered rings. The benzene ring is expected to show a strongly negative NICS value, confirming its aromatic character. The seven-membered ring, containing a carbonyl group and not conforming to Hückel's rule (4n+2 π electrons), is not expected to be aromatic. Its NICS value would likely be near zero or slightly positive, indicating a non-aromatic or weakly antiaromatic character, depending on its planarity and electron delocalization.

Table 2: Expected NICS(1) Values for the Rings in this compound NICS(1) refers to the value calculated 1 Å above the plane of the ring, which primarily reflects the π-electron contribution. This table is for illustrative purposes only.

| Ring System | Expected NICS(1) Value (ppm) | Interpretation |

|---|---|---|

| Benzene Ring | -8 to -12 | Aromatic |

| Cycloheptenone Ring | -2 to +2 | Non-aromatic |

Theoretical Studies of Molecular Conformation

The non-planar seven-membered ring of this compound can adopt several different conformations. Theoretical studies are essential for understanding the relative stabilities of these conformers and the energy required to interconvert them.

The seven-membered ring in benzocycloheptenone derivatives is flexible and can exist in various conformations, such as chair and boat forms. A conformational energy landscape, or potential energy surface (PES), can be mapped out computationally. This involves calculating the molecule's energy as a function of its geometric parameters, such as dihedral angles.

The PES would reveal the lowest-energy (most stable) conformer and the transition states that connect different conformers. The energy difference between a stable conformer and a transition state is the isomerization barrier, which determines the rate at which the molecule can flip between conformations. For a related compound, 3-isopropyl-5H-dibenzo[a,d]cyclohepten-5-one, attempts to experimentally determine the inversion barrier failed, highlighting the complexity of these systems and the importance of computational approaches. github.io A theoretical study would predict that this compound likely has a non-planar, twisted conformation as its most stable structure to relieve ring strain, with a specific energy barrier for ring inversion.

Axial-Equatorial Preferential Studies

The non-planar nature of the seven-membered ring in this compound and its derivatives means that substituents on the saturated carbon atoms can adopt distinct spatial orientations, broadly categorized as axial and equatorial. These positions are not energetically equivalent, and the preference for a substituent to occupy one position over the other is a subject of significant interest.

Computational studies on substituted cyclohexanes have well-established that bulky groups generally prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions. While the principles are transferable to larger rings like the cycloheptene (B1346976) ring of benzosuberone, the increased flexibility of the seven-membered ring introduces more complex conformational possibilities.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the relative energies of different conformers. For a substituted this compound, the geometries of the conformers with the substituent in an axial or equatorial-like position are optimized, and their relative energies are calculated. These energy differences, often expressed in kcal/mol, provide a quantitative measure of the conformational preference. Factors influencing this preference include steric hindrance, torsional strain, and electronic effects such as hyperconjugation. For instance, a larger substituent would be expected to have a stronger preference for an equatorial position to avoid steric clashes with the rest of the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods allow for the precise location and characterization of transition state structures. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the alpha-carbon, transition state calculations can reveal the geometry of the molecule as bonds are being formed and broken.

These calculations are typically performed using methods that search for a first-order saddle point on the potential energy surface. Once a candidate transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The visualization of this imaginary frequency can confirm that the located transition state indeed connects the desired reactants and products.

Reaction Energetics and Kinetics

Beyond the structure of the transition state, computational methods provide quantitative data on the energetics of a reaction. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

By calculating the Gibbs free energies of all species involved in a reaction pathway, a complete energy profile can be constructed. This profile illustrates the relative stabilities of intermediates and the energy barriers for each step. For example, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. Computational studies can thus predict reaction rates and how they might be influenced by changes in the reactant structure, solvent, or catalyst.

Regioselectivity Studies

Many reactions involving this compound can potentially yield multiple products, depending on which site of the molecule reacts. This phenomenon is known as regioselectivity. For instance, in an electrophilic aromatic substitution reaction on the benzene ring, the incoming electrophile could attack at different positions.

Computational methods can be used to predict the regioselectivity of such reactions. One common approach is to calculate the activation energies for the pathways leading to the different possible products. The pathway with the lowest activation energy is expected to be the major one, thus predicting the most likely regioisomer to be formed. Another approach involves analyzing the electronic properties of the ground state of the molecule, such as the distribution of electron density or the energies of the frontier molecular orbitals (HOMO and LUMO). For example, in an electrophilic attack, the position with the highest electron density or the largest coefficient of the HOMO is often the most reactive site.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry can also predict spectroscopic properties, which is invaluable for structure elucidation and for confirming the identity of synthesized compounds.

Theoretical NMR Chemical Shift Calculations (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become highly effective at predicting NMR chemical shifts.

These calculations are typically performed using DFT. The first step involves optimizing the geometry of the molecule. Then, the magnetic shielding tensors for each nucleus are calculated. The chemical shift is then determined by referencing the calculated shielding of the nucleus of interest to the calculated shielding of a standard reference compound, typically tetramethylsilane (TMS).

Comparing the theoretically calculated chemical shifts with the experimentally measured values can provide strong evidence for a proposed structure. A good correlation between the calculated and experimental spectra can help in the unambiguous assignment of NMR signals, especially for complex molecules with many similar atoms.

For instance, a study on 2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene, a derivative of the this compound scaffold, demonstrated the utility of this approach. The theoretical 13C NMR chemical shifts were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set. The calculated values were then compared with the experimental data. uobasrah.edu.iq

Below is a table showing a comparison of the experimental and calculated 13C NMR chemical shifts for this derivative.

| Atom Number | Experimental Chemical Shift (ppm) | Calculated (B3LYP/6-31G(d)) Chemical Shift (ppm) | Calculated (HF/6-31G(d)) Chemical Shift (ppm) |

| C1 | 150.3 | 154.2 | 163.4 |

| C2 | 129.8 | 134.5 | 141.2 |

| C3 | 149.1 | 152.8 | 161.9 |

| C4 | 124.9 | 129.1 | 134.7 |

| C4a | 135.2 | 139.8 | 145.1 |

| C5 | 39.1 | 42.5 | 44.8 |

| C6 | 40.9 | 44.1 | 46.3 |

| C7 | 19.6 | 21.8 | 23.1 |

| C8 | 31.5 | 34.2 | 36.5 |

| C9 | 35.8 | 38.9 | 41.2 |

| C9a | 143.7 | 148.1 | 155.3 |

| C10 | 28.3 | 30.7 | 32.9 |

| C11 | 29.4 | 31.9 | 34.1 |

| C12 | 22.7 | 25.1 | 27.3 |

| C13 | 25.4 | 27.9 | 30.1 |

Data adapted from a study on a derivative of this compound. uobasrah.edu.iq

The good agreement between the experimental and calculated values, particularly with the B3LYP functional, highlights the accuracy of modern computational methods in predicting spectroscopic parameters. uobasrah.edu.iq

Vibrational Frequency Predictions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a molecular fingerprint, offering detailed information about a molecule's structure and bonding. arxiv.orgluxprovide.lu Computational methods are crucial for interpreting these experimental spectra by predicting the vibrational frequencies and modes of a molecule. uzh.ch

The standard theoretical approach involves first optimizing the molecule's geometry to find its lowest energy conformation on the potential energy surface. Following this, a frequency calculation is performed, typically using Density Functional Theory (DFT), which provides a set of vibrational modes and their corresponding frequencies. mdpi.com For instance, methods like the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly employed for such calculations. mdpi.comnih.gov The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data.

For this compound, theoretical vibrational analysis would identify several characteristic modes. The most prominent would be the C=O stretching vibration of the ketone group, typically expected in the 1660-1740 cm⁻¹ range. mdpi.com Other significant vibrations would include aromatic C-H stretching modes above 3000 cm⁻¹, aliphatic C-H stretching from the seven-membered ring, and various C-C stretching and ring deformation modes that characterize the fused ring system. mdpi.comnih.gov

Illustrative Vibrational Mode Predictions for this compound

| Vibrational Mode Description | Expected Frequency Range (cm⁻¹) | Primary Motion |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₂ groups. |

| Carbonyl (C=O) Stretch | 1740 - 1660 | Stretching of the ketone double bond. |

| Aromatic C=C Stretch | 1625 - 1430 | In-plane stretching of carbon-carbon bonds in the benzene ring. |

| CH₂ Scissoring | 1485 - 1445 | In-plane bending of CH₂ groups. |

| In-plane C-H Bending | 1300 - 1000 | Bending of C-H bonds within the plane of the rings. |

| Ring Deformation | 1000 - 600 | Puckering and deformation modes of the cycloheptene ring. |

Note: This table is illustrative, providing expected frequency ranges for characteristic vibrational modes based on general principles and data for similar functional groups. Specific values would require a dedicated quantum chemical calculation.

Advanced Computational Methodologies

To achieve a deeper and more accurate understanding of molecular systems like this compound, a variety of advanced computational methodologies are employed, each with its own balance of accuracy and computational expense.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry and physics for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it applicable to a wide range of molecular systems. researchgate.netnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. nih.gov

Applications of DFT to this compound can elucidate numerous properties:

Geometric Optimization: Determining the most stable three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap can provide insights into the molecule's stability and excitation properties.

Spectroscopic Properties: Predicting vibrational spectra (IR and Raman), as mentioned previously, and electronic spectra (UV-Vis) through time-dependent DFT (TD-DFT). mdpi.com

Reactivity Descriptors: Computing the molecular electrostatic potential (MEP) surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com Common functionals range from Generalized Gradient Approximations (GGA) to hybrid functionals like B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange for improved accuracy. mdpi.com

Semi-Empirical and Ab Initio Approaches

Beyond DFT, other quantum mechanical methods offer different levels of theory. These are broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using any empirical parameters derived from experimental data. libretexts.orgwikipedia.org The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF provides a good starting point, it neglects electron correlation, which can be accounted for by more advanced and computationally expensive post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory. Due to their high computational demands, these methods are typically reserved for smaller molecules or for benchmarking less expensive methods. libretexts.org

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. libretexts.orgekb.eg Methods like AM1, PM6, and PM7 neglect or approximate many of the computationally expensive integrals that appear in HF theory. nih.govekb.eg This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecules or for high-throughput screening. libretexts.org The trade-off is a potential reduction in accuracy, particularly for molecules that are structurally different from the compounds used to parameterize the method. libretexts.org For this compound, semi-empirical methods could be useful for initial geometry optimizations or for exploring conformational landscapes before refining the results with a higher level of theory like DFT.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For studying molecules in complex environments, such as in solution or within a biological macromolecule, a full quantum mechanical treatment of the entire system is computationally prohibitive. The Quantum Mechanics/Molecular Mechanics (QM/MM) approach provides an elegant solution to this challenge. nih.govnih.gov

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This is the chemically active part of the system where bond breaking or formation occurs, or where electronic properties are of primary interest. This region is treated with a high-accuracy quantum mechanical method (like DFT). For studying this compound's interaction with a solvent or an enzyme, the molecule itself would constitute the QM region. nsf.gov

The MM Region: This is the surrounding environment (e.g., water molecules, protein residues) that influences the QM region, primarily through electrostatic and van der Waals interactions. This larger part of the system is treated using a classical molecular mechanics force field, which is computationally much less demanding. nsf.gov

The power of the QM/MM method lies in its ability to model reactions and properties in a realistic, extended environment while focusing computational resources on the most critical part of the system. nih.govnsf.gov A key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. nsf.gov

Machine Learning and AI in Chemical Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating chemical discovery and property prediction. nih.govnih.gov Instead of solving fundamental quantum mechanical equations for every new molecule, ML models learn the complex relationship between a molecule's structure and its properties from large datasets. nesi.org.nz

For a molecule like this compound and its derivatives, ML models could be trained to predict a wide array of properties, including:

Physicochemical properties (e.g., solubility, lipophilicity).

Biological activity or toxicity. chemrxiv.org

Thermodynamic and kinetic properties of reactions. nih.gov

A particularly powerful approach is Δ-learning (Delta-learning), where an ML model is trained not to predict a property directly, but to predict the correction between a fast, low-level calculation (like semi-empirical) and a slow, high-accuracy one (like DFT or Coupled Cluster). rsc.org This allows for the rapid estimation of high-accuracy properties at a fraction of the computational cost. rsc.orgiu.edu As large chemical datasets continue to grow, the application of AI and ML is set to revolutionize the computational modeling of molecules, offering unprecedented speed in the exploration of chemical space.

Non Biological Applications and Materials Science Aspects

Role as Versatile Synthetic Intermediates

The fused ring system of 5H-benzocyclohepten-5-one, which combines an aromatic ring with a seven-membered cycloheptanone (B156872) ring, provides a rigid and functionalizable platform. The carbonyl group, in particular, serves as a key reactive site, allowing for a wide range of chemical transformations and making it a valuable precursor in multi-step synthetic pathways.

The utility of the this compound core is prominently demonstrated in its role as the central scaffold for theaflavins, the main red pigments found in black tea. nih.govnih.gov Theaflavins are complex polyphenolic compounds characterized by a benzotropolone skeleton, which is formed through the enzymatic co-oxidation of specific pairs of catechins during the tea fermentation process. nih.govcuny.edu One catechin (B1668976) must possess a vic-trihydroxyphenyl moiety, while the other has an ortho-dihydroxyphenyl structure. cuny.edu The biosynthetic pathway involves the formation of quinones, followed by a series of additions and rearrangements to construct the distinctive seven-membered ring fused to a benzene (B151609) ring, which is the core of the this compound structure. nih.govresearchgate.net

The existence of theaflavins underscores the importance of the benzocycloheptenone framework in nature's construction of complex and biologically significant molecules. Synthetic chemists leverage such naturally occurring scaffolds to develop diverse molecular architectures for various applications. nih.govnih.gov The ability to build upon a common core to generate a library of structurally and functionally distinct molecules is a cornerstone of modern chemical biology and drug discovery. nih.govnih.govresearchgate.net

Table 1: Major Theaflavin Derivatives Based on the Benzotropolone Scaffold

| Derivative Name | R1 Group | R2 Group | Source |

|---|---|---|---|

| Theaflavin (TF1) | H | H | nih.gov |

| Theaflavin-3-gallate (TF2a) | Galloyl | H | nih.gov |

| Theaflavin-3'-gallate (TF2b) | H | Galloyl | nih.gov |

| Theaflavin-3,3'-digallate (TF3) | Galloyl | Galloyl | nih.gov |

The saturated analog, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (also known as 1-benzosuberone), is a widely used precursor in advanced organic synthesis. researchgate.net Its ketone functionality is a versatile handle for constructing more complex molecular systems. For instance, it serves as a starting material for the synthesis of novel thiazolyl hydrazone derivatives, which have been evaluated for their potential anticancer activities. researchgate.net

The chemical reactivity of the benzocycloheptenone core allows for a variety of transformations, including:

Condensation Reactions: The carbonyl group readily reacts with hydrazines and other nucleophiles to form new heterocyclic rings fused to the seven-membered ring system. researchgate.net

Functional Group Interconversion: It can be converted into a range of derivatives such as bromo-derivatives, acetals, and esters. researchgate.net

Reduction: The ketone can be reduced to the corresponding alcohol, providing another point for further functionalization. researchgate.net

These transformations highlight the role of the benzocycloheptenone skeleton as a foundational element in multi-step syntheses, enabling the efficient construction of complex target molecules. nih.gov

Development of Chemical Probes and Tools

In modern chemical biology, small molecules that can be used to study and manipulate biological processes are indispensable. nih.gov Recent research has identified benzocycloheptene (B12447271) derivatives as promising platforms for the development of next-generation chemical tools. nih.govacs.org

Specifically, benzocycloheptene derivatives have been engineered to undergo catalyst-free, visible-light-mediated [3+2] cycloadditions. nih.gov This process involves using light to convert the relatively stable cis-isomer of the cycloalkene into a highly strained and reactive trans-isomer. nih.govacs.org This transiently generated species reacts rapidly with azides in a "click" reaction to form triazoles. nih.gov

Crucially, researchers have shown that the benzocycloheptene scaffold can be modified at various positions to introduce specific functionalities. These modifications can enhance water solubility or, more importantly, provide a "handle for the loading of chemical tools and probes". nih.govacs.org This adaptability allows for the attachment of reporter tags, affinity labels, or other molecular payloads, making these light-activated benzocycloheptene derivatives powerful tools for applications requiring high spatial and temporal control, such as in bioconjugation and cellular imaging. acs.org

Materials Chemistry Applications

The rigid, aromatic, and functionalizable nature of the this compound scaffold suggests its potential utility in materials chemistry. Although a nascent area of investigation for this specific molecule, its structural features are analogous to well-studied building blocks used in the creation of advanced organic materials.

The core of this compound contains a benzophenone-like chromophore. Benzophenone (B1666685) and its derivatives are known for their unique photophysical properties and are widely used in photochemistry and as UV absorbers. nih.govresearchgate.net The electronic structure of the conjugated system, comprising the benzene ring and the carbonyl group, is responsible for its absorption and emission characteristics. nih.gov

While the specific luminescent properties of this compound itself are not extensively documented, its structural similarity to benzophenone suggests that its derivatives could be designed as luminescent materials. nih.govresearchgate.net By introducing various substituents onto the aromatic or cycloheptene (B1346976) rings, it may be possible to tune the photophysical properties, such as the absorption/emission wavelengths and fluorescence quantum yields. nih.govrsc.org This makes the scaffold a potential candidate for developing novel fluorophores for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Functional organic materials are polymers and small molecules designed to have specific electronic, optical, or mechanical properties. albany.edudeliuslab.com The incorporation of rigid and well-defined structural units is a common strategy to control the macroscopic properties of these materials. mdpi.com The this compound scaffold possesses several features that make it an attractive candidate for inclusion in functional polymers:

Rigidity: The fused tricyclic structure would impart conformational rigidity to a polymer backbone, potentially leading to materials with high thermal stability and mechanical strength, similar to aromatic polyamides. mdpi.com